(2S)-3-amino-2-[amino-(3,4-dimethoxyphenyl)methyl]-2-methyl-3-oxopropanoic acid is a complex organic compound belonging to the class of amino acids. It features a unique structure that includes multiple functional groups, which contribute to its potential biological activity. This compound is primarily studied for its relevance in medicinal chemistry and its applications in drug development.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its molecular formula is , with a molecular weight of approximately 273.28 g/mol.
This compound can be classified as an amino acid derivative, specifically a substituted amino acid due to the presence of additional functional groups, including methoxy phenyl groups. It falls under the broader category of organic compounds known for their diverse biological activities.
The synthesis of (2S)-3-amino-2-[amino-(3,4-dimethoxyphenyl)methyl]-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize reagents such as:
The molecular structure of (2S)-3-amino-2-[amino-(3,4-dimethoxyphenyl)methyl]-2-methyl-3-oxopropanoic acid can be represented by its chemical formula and structural formula:
CC(C(=O)N)C(C1=CC(=C(C=C1)OC)OC)NInChI=1S/C12H17N3O4/c1-7(14)10(15)11(16)12(13)8-4-2-3-5-9(8)18-6-17/h2-5,7,10,14H,6,13H2,1H3,(H,15,16)The compound can participate in various chemical reactions typical for amino acids and their derivatives:
Reactions generally require specific conditions such as temperature control and pH adjustment to optimize yields and selectivity.
The mechanism of action of (2S)-3-amino-2-[amino-(3,4-dimethoxyphenyl)methyl]-2-methyl-3-oxopropanoic acid is primarily studied in the context of its interactions with biological systems:
Research indicates potential effects on neurotransmitter systems due to its structural similarity to known neurotransmitters.
(2S)-3-amino-2-[amino-(3,4-dimethoxyphenyl)methyl]-2-methyl-3-oxopropanoic acid has several applications in scientific research:
This comprehensive overview highlights the significance of (2S)-3-amino-2-[amino-(3,4-dimethoxyphenyl)methyl]-2-methyl-3-oxopropanoic acid in chemical research and its potential applications in medicine and biochemistry.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: